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molecular formula C18H13NO5 B8517243 Methyl 3-benzoyl-4-hydroxy-2-quinolone-5-carboxylate CAS No. 90181-89-8

Methyl 3-benzoyl-4-hydroxy-2-quinolone-5-carboxylate

Cat. No. B8517243
M. Wt: 323.3 g/mol
InChI Key: ITMGAICGEHVDES-UHFFFAOYSA-N
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Patent
US04526894

Procedure details

To 0.6 grams of methyl 3-benzoyl-4-hydroxy-2-quinolone-5-carboxylate are added 1.5 grams of sodium hydroxide, 30 ml of water and 30 ml of dimethyl sulfoxide, the mixture is heated at 100° to 120° C. for three hours with stirring, cooled, acidified and diluted hydrochloric acid, and crystals separated out therefrom are collected by filtration to give 0.54 grams of 3-benzoyl-4-hydroxy-2-quinolone-5-carboxylic acid, colorless powder, melting at above 300° C.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[C:10](=[O:24])[NH:11][C:12]2[CH:13]=[CH:14][CH:15]=[C:16]([C:20]([O:22]C)=[O:21])[C:17]=2[C:18]=1[OH:19])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].O>CS(C)=O>[C:1]([C:9]1[C:10](=[O:24])[NH:11][C:12]2[CH:13]=[CH:14][CH:15]=[C:16]([C:20]([OH:22])=[O:21])[C:17]=2[C:18]=1[OH:19])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1C(NC=2C=CC=C(C2C1O)C(=O)OC)=O
Name
Quantity
1.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 100° to 120° C. for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
diluted hydrochloric acid, and crystals separated
FILTRATION
Type
FILTRATION
Details
out therefrom are collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C=1C(NC=2C=CC=C(C2C1O)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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